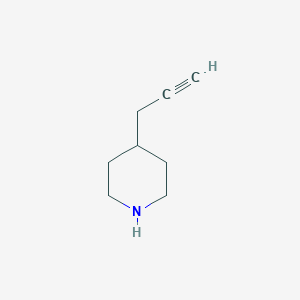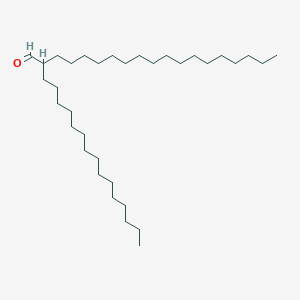
2-Pentadecylnonadecanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentadecylnonadecanal is a long-chain aldehyde with the molecular formula C34H68O. It is a synthetic compound that belongs to the class of organic compounds known as aldehydes. These compounds contain a carbonyl group (C=O) with the carbon atom also bonded to a hydrogen atom and an R group, which in this case is a long hydrocarbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentadecylnonadecanal typically involves the oxidation of long-chain alcohols or hydrocarbons. One common method is the oxidation of 2-Pentadecylnonadecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst. The reaction is carried out under controlled conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: Industrial production of this compound can be achieved through the catalytic dehydrogenation of long-chain alcohols. This process involves passing the alcohol over a metal catalyst, such as copper or silver, at elevated temperatures. The dehydrogenation reaction removes hydrogen atoms from the alcohol, forming the aldehyde.
Types of Reactions:
Oxidation: this compound can be further oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde can undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents, to form secondary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX)
Major Products Formed:
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding alcohol
Substitution: Secondary alcohols
Wissenschaftliche Forschungsanwendungen
2-Pentadecylnonadecanal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Pentadecylnonadecanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in its biological and chemical activities. The compound can also undergo oxidation-reduction reactions, influencing cellular redox states and potentially affecting various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
2-Pentadecanol: A long-chain alcohol with similar structural features but differing in functional groups.
Nonadecanal: Another long-chain aldehyde with a shorter hydrocarbon chain.
Hexadecanal: A similar aldehyde with a slightly shorter chain length.
Uniqueness: 2-Pentadecylnonadecanal is unique due to its specific chain length and the presence of the aldehyde functional group. This combination imparts distinct physical and chemical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
2-pentadecylnonadecanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-34(33-35)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMLOGKUBFCFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601636 |
Source


|
| Record name | 2-Pentadecylnonadecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922163-84-6 |
Source


|
| Record name | 2-Pentadecylnonadecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B3058777.png)

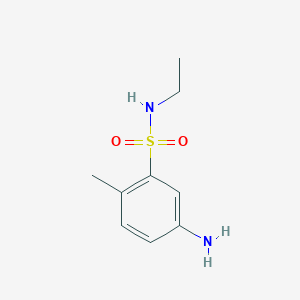
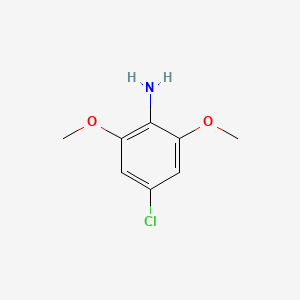
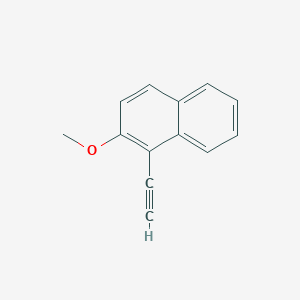


![N-[3-(aminomethyl)phenyl]propanamide](/img/structure/B3058790.png)
![N-[3-(aminomethyl)phenyl]butanamide](/img/structure/B3058791.png)
![N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B3058792.png)

